N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a phenyl group, a pyrimidin-2-yloxy moiety, and a piperidine ring
Mechanism of Action
Target of Action
The primary targets of N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide are members of the class III receptor tyrosine kinase family . These kinases are key enzymes that regulate almost all cell processes .
Mode of Action
This compound interacts with its targets by selectively inhibiting these kinases . This inhibition is achieved through ATP-competitive, nanomolar inhibitors .
Biochemical Pathways
The inhibition of class III receptor tyrosine kinases affects various cellular processes, including cell proliferation and survival . The compound’s action can lead to the modulation of several biochemical pathways, including the PI3K-PKB pathway .
Pharmacokinetics
Variations in the linker group between the piperidine and the lipophilic substituent can lead to the creation of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of class III receptor tyrosine kinases by this compound can lead to a decrease in cell proliferation and an increase in cell survival . This can result in promising antitumor activity both in vitro and in vivo in a murine solid tumor model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a pyrimidin-2-yloxy-containing reagent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an inhibitor of certain enzymes or receptors. Its ability to modulate biological activity makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
N-phenyl-4-(pyrimidin-2-yloxy)acetamide
N-phenyl-4-(pyrimidin-2-yloxy)benzamide
N-phenyl-4-(pyrimidin-2-yloxy)butanamide
Uniqueness: N-phenyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide stands out due to its unique piperidine ring, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
N-phenyl-4-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-11-7-14(8-12-20)22-15-17-9-4-10-18-15/h1-6,9-10,14H,7-8,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZUIQWSLPZTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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